3-{[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-({[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of phenylhydrazine with an appropriate diketone, such as 1,3-diphenyl-1,3-propanedione, under acidic conditions.
Attachment of the Pyrazole to the Bicyclic Structure: The pyrazole derivative is then reacted with a bicyclic compound, such as norbornene, through a nucleophilic substitution reaction.
Introduction of the Amino Group: The resulting intermediate is treated with a suitable amine, such as methylamine, to introduce the amino group.
Carboxylation: Finally, the compound undergoes carboxylation to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development. Its potential cytotoxic properties could be harnessed for anticancer therapies.
Medicine
In medicine, the compound’s structural features might be exploited to develop new pharmaceuticals with specific targets, such as enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-({[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring may play a crucial role in binding to these targets, while the bicyclic structure could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Shares the pyrazole core but lacks the bicyclic structure.
Norbornene derivatives: Contain the bicyclic structure but differ in functional groups attached.
Carboxylic acid derivatives: Similar in having the carboxylic acid group but vary in the rest of the structure.
Uniqueness
The uniqueness of 3-({[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID lies in its combination of a pyrazole ring with a bicyclic structure and a carboxylic acid group. This combination confers specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C25H23N3O3 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-[(1,3-diphenylpyrazol-4-yl)methylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C25H23N3O3/c29-24(21-17-11-12-18(13-17)22(21)25(30)31)26-14-19-15-28(20-9-5-2-6-10-20)27-23(19)16-7-3-1-4-8-16/h1-12,15,17-18,21-22H,13-14H2,(H,26,29)(H,30,31) |
InChI Key |
TVIODBURJSOHHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NCC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
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